molecular formula C8H19NO B13616887 4-(Isopropyl(methyl)amino)butan-1-ol

4-(Isopropyl(methyl)amino)butan-1-ol

Cat. No.: B13616887
M. Wt: 145.24 g/mol
InChI Key: GEOHCVFUJCXPKB-UHFFFAOYSA-N
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Description

4-(Isopropyl(methyl)amino)butan-1-ol is a tertiary amino alcohol with a branched alkyl substituent on the nitrogen atom. Based on , this analog is a colorless liquid with a boiling point of 193.55°C, density of 0.87 g/cm³, and a refractive index of 1.438.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

4-[methyl(propan-2-yl)amino]butan-1-ol

InChI

InChI=1S/C8H19NO/c1-8(2)9(3)6-4-5-7-10/h8,10H,4-7H2,1-3H3

InChI Key

GEOHCVFUJCXPKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCCCO

Origin of Product

United States

Preparation Methods

Step 1: Formation of 4-Bromo-1-acetoxyl Butane

  • Reaction: Tetrahydrofuran (THF) reacts with acetic acid solution of hydrogen bromide (HBr) to form 4-bromo-1-acetoxyl butane.
  • Conditions:
    • HBr concentration: 10-40% (preferably 33-40%).
    • Molar ratio THF:HBr = 1:1 to 50:1 (preferably 2:1 to 5:1).
    • Temperature: 0 to 50 °C (preferably 10 to 25 °C).
  • Product Isolation: Vacuum distillation under reduced pressure (2 mmHg) at 87-89 °C yields a colorless clear liquid.
  • Advantages: Uses inexpensive, readily available starting materials; mild conditions; no special equipment needed.

Step 2: Nucleophilic Substitution to 4-Isopropylamino-1-acetoxyl Butane

  • Reaction: 4-bromo-1-acetoxyl butane reacts with isopropyl amine in the presence of a base (e.g., sodium bicarbonate).
  • Solvents: Dichloromethane, acetonitrile, ethanol, ethyl acetate, or N,N-dimethylformamide (DMF).
  • Conditions:
    • Temperature: 0 to 50 °C (preferably 0 to 30 °C).
    • Reaction time: Approx. 5 hours.
  • Isolation: Filtration to remove inorganic salts, solvent concentration, and recrystallization from ethyl acetate.
  • Yield: Approximately 92% molar yield.
  • Characterization: 1H-NMR (400 MHz, CDCl3) confirms product structure with characteristic peaks (e.g., δ 4.02 ppm triplet for CH2-OAc).

Step 3: Hydrolysis to 4-(Isopropyl(methyl)amino)butan-1-ol

  • Reaction: Hydrolysis of 4-isopropylamino-1-acetoxyl butane to remove acetyl protecting group.
  • Catalysts: Acidic (sulfuric acid, p-toluenesulfonic acid) or alkaline (sodium hydroxide, potassium hydroxide, lithium hydroxide).
  • Conditions:
    • Molar ratio of substrate to alkali: 1:1 to 1:5 (preferably 1:1 to 1:2).
    • Solvent: Water, methanol, ethanol, or mixtures.
    • Temperature: −20 to 80 °C (preferably 0 to 30 °C).
  • Work-up: Standard filtration, concentration, extraction, or distillation.
  • Product Purity: Gas chromatographic purity ≥ 99.5%.
  • Advantages: High purity and yield suitable for pharmaceutical intermediates.

Comparative Analysis of Preparation Methods

Aspect Classical Reduction (LiAlH4) Hydrogenation (PtO2) Novel Three-Step Method (HBr/THF)
Starting Materials Succinic anhydride, isopropyl amine 4-Aminobutanol, acetone Tetrahydrofuran, HBr, isopropyl amine
Reaction Conditions Harsh, pyrophoric reagents High pressure (2-3 atm) Mild temperature (0-50 °C)
Catalysts None (reducing agent LiAlH4) Platinum oxide None (base for substitution)
Equipment Requirements Special handling for LiAlH4 High-pressure hydrogenation Standard lab/industrial apparatus
Yield Moderate Moderate to high High (~92% in step 2; overall high)
Purity of Product Variable High Very high (≥ 99.5% GC purity)
Environmental Impact Hazardous waste production Precious metal catalyst use Environmentally friendly
Industrial Scalability Limited Limited due to cost/equipment High

Experimental Data Summary (From Patent WO2016161826A1)

Step Reagents & Conditions Yield (%) Product Description Analytical Data
1 THF + 33-40% HBr in acetic acid, 10-25 °C Not specified 4-bromo-1-acetoxyl butane, clear liquid Distillation fraction 87-89 °C
2 4-bromo-1-acetoxyl butane + isopropyl amine + NaHCO3 in acetonitrile, 5 °C → 20 °C, 5 h 92 4-isopropylamino-1-acetoxyl butane, recrystallized solid 1H-NMR: δ 4.02 (t), 2.74 (m), 0.99 (d)
3 Hydrolysis with NaOH or acid in methanol/water, 0-30 °C High This compound, purified GC purity ≥ 99.5%

Chemical Reactions Analysis

Types of Reactions

4-(Isopropyl(methyl)amino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, it can be converted to a halide using thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products

    Oxidation: Formation of 4-(isopropyl(methyl)amino)butan-2-one.

    Reduction: Formation of 4-(isopropyl(methyl)amino)butane.

    Substitution: Formation of 4-(isopropyl(methyl)amino)butyl chloride or bromide.

Scientific Research Applications

4-(Isopropyl(methyl)amino)butan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Isopropyl(methyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the nervous system, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The physicochemical and functional properties of butan-1-ol derivatives vary significantly based on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituent(s) Key Functional Groups Primary Applications
4-(Isopropyl(methyl)amino)butan-1-ol (Analog) Isopropyl + methyl amino Amino alcohol Pharmaceutical intermediates
4-Fluoro-1-butanol (CAS 372-93-0) Fluorine at C4 Halogenated alcohol Specialty solvents, synthesis
4-(4-Chlorophenyl)butan-1-ol (CAS 19967-22-7) 4-Chlorophenyl Aromatic alcohol Materials science, polymers
4-[Methyl(nitroso)amino]-1-(pyridin-3-yl)butan-1-ol Nitrosamino + pyridyl Nitrosamine Toxicological studies
4-Amino-3-methylbutan-1-ol (CAS 75694-86-9) Amino + methyl at C3 Amino alcohol Biochemical research

Physical and Chemical Properties

Table 2: Physical Properties
Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Appearance
4-(Isopropylamino)butan-1-ol (Analog) 131.22 193.55 0.87 Colorless liquid
4-Fluoro-1-butanol 94.11 Not reported Not reported Not specified
4-(4-Chlorophenyl)butan-1-ol 184.66 Not reported Not reported Not specified
4-[Methyl(nitroso)amino]-1-(pyridin-3-yl)butan-1-ol 223.25 Not reported Not reported Light-yellow solid

Key Observations :

  • Amino Alcohols: The amino group in 4-(Isopropylamino)butan-1-ol enhances its polarity, reflected in its moderate boiling point (~193°C) and low density (0.87 g/cm³) .
  • Halogenated Derivatives: 4-Fluoro-1-butanol’s fluorine substituent likely increases its electronegativity, influencing solubility and reactivity in organic synthesis .
  • Aromatic Derivatives : 4-(4-Chlorophenyl)butan-1-ol’s higher molecular weight (184.66 g/mol) suggests reduced volatility compared to aliphatic analogs .

Q & A

Q. How can researchers optimize the synthesis of 4-(Isopropyl(methyl)amino)butan-1-ol to achieve high yield and purity?

  • Methodological Answer: The synthesis of tertiary amine-alcohol hybrids like this compound typically involves nucleophilic substitution or reductive amination. For example, reacting 4-chlorobutan-1-ol with isopropyl(methyl)amine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) can yield the product. Purification via fractional distillation or column chromatography (using silica gel and a gradient of ethyl acetate/hexane) is recommended to remove unreacted amines and byproducts. Reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 for amine:alkylating agent) should be optimized to minimize side reactions like over-alkylation .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer:
  • NMR Spectroscopy:
  • ¹H NMR: Key signals include a triplet for the terminal -CH₂OH (δ ~3.6 ppm), a multiplet for the N-linked -CH₂- groups (δ ~2.4–2.8 ppm), and doublets for the isopropyl group (δ ~1.0–1.2 ppm).
  • ¹³C NMR: Peaks for the alcohol carbon (δ ~60–65 ppm), tertiary amine carbons (δ ~45–50 ppm), and isopropyl carbons (δ ~20–25 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular ion peak (C₈H₁₉NO⁺, calculated m/z 145.1467).
  • IR Spectroscopy: Stretching bands for -OH (~3300 cm⁻¹) and C-N (~1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve conflicting data on the biological activity of this compound across different assays?

  • Methodological Answer: Contradictory results may arise from assay-specific variables (e.g., solvent polarity, cell line sensitivity). To address this:
  • Orthogonal Assays: Compare results from enzyme inhibition (e.g., kinase assays) and cell viability (e.g., MTT assay) studies.
  • Solvent Compatibility: Ensure the compound is dissolved in a biocompatible solvent (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts.
  • Dose-Response Curves: Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify off-target effects.
  • Molecular Docking: Use computational tools (e.g., AutoDock Vina) to predict binding interactions with target receptors, corroborating experimental data .

Q. How do the tertiary amine and primary alcohol groups influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer: The tertiary amine acts as a weak base, enabling participation in acid-catalyzed reactions (e.g., esterification of the -OH group). However, steric hindrance from the isopropyl group may reduce nucleophilicity. Strategies include:
  • Protection of -OH: Use tert-butyldimethylsilyl (TBS) chloride to protect the alcohol during amine-directed reactions.
  • Catalysis: Employ transition metals (e.g., Pd/C) for hydrogenation or cross-coupling reactions.
  • Solvent Optimization: Use polar solvents (e.g., acetonitrile) to enhance solubility and reaction kinetics .

Q. What in silico and in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer:
  • In Silico:
  • ADMET Prediction: Tools like SwissADME predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
  • Molecular Dynamics (MD): Simulate membrane permeation using CHARMM-GUI.
  • In Vitro:
  • Caco-2 Cell Monolayers: Assess intestinal absorption.
  • Microsomal Stability Assay: Use liver microsomes to estimate metabolic half-life.
  • Plasma Protein Binding: Ultrafiltration or equilibrium dialysis .

Notes

  • While direct data on this compound is limited, methodologies from analogous compounds (e.g., 4-(Dimethylamino)butan-1-ol) are extrapolated .

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